(2S,4S)-1-Boc-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-(1-piperazinyl)pyrrolidine
Description
“(2S,4S)-1-Boc-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-(1-piperazinyl)pyrrolidine” (CAS: 869489-00-9) is a synthetic organic compound featuring a stereochemically defined pyrrolidine backbone modified with a tert-butoxycarbonyl (Boc) protecting group, a 3,3-difluoropyrrolidine carbonyl moiety, and a piperazinyl substituent.
Properties
IUPAC Name |
tert-butyl (2S,4S)-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-piperazin-1-ylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30F2N4O3/c1-17(2,3)27-16(26)24-11-13(22-8-5-21-6-9-22)10-14(24)15(25)23-7-4-18(19,20)12-23/h13-14,21H,4-12H2,1-3H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYBZYHUJLJPLN-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCC(C2)(F)F)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N2CCC(C2)(F)F)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701108551 | |
| Record name | 1,1-Dimethylethyl (2S,4S)-2-[(3,3-difluoro-1-pyrrolidinyl)carbonyl]-4-(1-piperazinyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701108551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869489-00-9 | |
| Record name | 1,1-Dimethylethyl (2S,4S)-2-[(3,3-difluoro-1-pyrrolidinyl)carbonyl]-4-(1-piperazinyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869489-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (2S,4S)-2-[(3,3-difluoro-1-pyrrolidinyl)carbonyl]-4-(1-piperazinyl)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701108551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2S,4S)-1-Boc-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-(1-piperazinyl)pyrrolidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine core with various substituents that contribute to its biological activity. The presence of difluoropyrrolidine and piperazine moieties is particularly noteworthy as these groups are often associated with enhanced pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Protection of Functional Groups : The Boc (tert-butyloxycarbonyl) group is used to protect the amine during synthesis.
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Difluoropyrrolidine : This step may involve fluorination reactions that introduce the difluoro substituents at specific positions on the pyrrolidine ring.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that derivatives of pyrrolidines can inhibit tumor growth in various cancer models by targeting specific pathways involved in cell proliferation and survival .
The biological activity is often attributed to the compound's ability to modulate signaling pathways associated with cancer progression. For example, some studies suggest that such compounds may inhibit the KRAS G12C mutation, a common driver in certain cancers . The piperazine group may also enhance binding affinity to target proteins involved in these pathways.
Study 1: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the antitumor efficacy of a related compound in vitro and in vivo. The results indicated a dose-dependent inhibition of tumor cell growth, with significant reductions observed at concentrations as low as 10 µM. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .
Study 2: Pharmacokinetics
Another investigation focused on the pharmacokinetic properties of this compound. This study assessed absorption, distribution, metabolism, and excretion (ADME) profiles using animal models. Results demonstrated favorable absorption characteristics and a half-life conducive to therapeutic use .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Fluorinated compounds are often employed in medicinal chemistry due to their ability to enhance metabolic stability and bioavailability. The incorporation of fluorine can modify the pharmacokinetics of drugs, leading to improved efficacy.
- Case Study: Anticancer Agents
Research has indicated that fluorinated pyrrolidine derivatives exhibit potent anticancer activity by inhibiting specific cancer cell lines. Studies have shown that modifications to the pyrrolidine ring can lead to enhanced selectivity for cancerous cells over normal cells, making them promising candidates for further development .
Structural Biology
The conformational flexibility provided by the difluoropyrrolidine moiety allows for the exploration of protein-ligand interactions at a molecular level. This is crucial in understanding how drugs interact with their targets.
- Case Study: Protein Interaction Studies
Experimental data suggest that the difluoroprolines can stabilize certain conformations of proteins, which may be critical for their biological function. For instance, research into enzyme inhibitors has shown that these compounds can effectively modulate enzyme activity by stabilizing specific conformations necessary for binding .
Organocatalysis
The unique electronic properties imparted by fluorination allow these compounds to serve as effective organocatalysts in various organic synthesis reactions.
- Case Study: Catalytic Reactions
In recent studies, (2S,4S)-1-Boc-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-(1-piperazinyl)pyrrolidine has been used as a catalyst in asymmetric synthesis reactions, leading to high yields and enantioselectivity. The ability of this compound to facilitate reactions while maintaining selectivity underscores its potential in synthetic organic chemistry .
Summary Table of Applications
| Application Area | Description | Case Studies/Findings |
|---|---|---|
| Medicinal Chemistry | Enhances metabolic stability and bioavailability of drugs | Potent anticancer activity |
| Structural Biology | Modulates protein-ligand interactions | Stabilizes critical protein conformations |
| Organocatalysis | Serves as an effective organocatalyst for organic synthesis reactions | High yields and enantioselectivity |
Comparison with Similar Compounds
Structural Features :
- The Boc group enhances solubility and stability during synthetic processes.
- The 3,3-difluoropyrrolidine moiety introduces conformational rigidity and electron-withdrawing effects, which may influence binding affinity in biological targets.
- The piperazinyl group provides a protonatable nitrogen, facilitating interactions with acidic residues in enzymes or receptors .
Comparison with Similar Compounds
Comparison with Boc-Protected Pyrrolidine Derivatives
Key Observations :
- The piperazinyl group offers a unique binding interface compared to simpler Boc-protected pyrrolidines, which may enhance interaction with G-protein-coupled receptors (GPCRs) .
Comparison with Piperazine-Containing Compounds
| Compound Name | Structural Distinction | Application |
|---|---|---|
| 1-Boc-piperazine | Lacks pyrrolidine and difluorinated groups | Common building block in synthesis |
| (2S,4S)-4-(piperazin-1-yl)pyrrolidine | Missing Boc and difluoropyrrolidine components | Base structure for SAR studies |
Key Observations :
- The combination of Boc protection, difluorinated groups, and piperazine in the target compound creates a multifunctional scaffold, enabling dual modulation of steric and electronic properties .
Research Findings and Limitations
- Synthetic Challenges: The stereochemical complexity of the compound necessitates advanced chiral synthesis techniques, as noted in its commercial availability from specialized suppliers like CymitQuimica and American Elements .
- Discrepancies in Data: Conflicting molecular formulas and weights between sources (C₁₈H₃₀F₂N₄O₃ vs.
- Safety and Stability : Long-term storage conditions and hazard data remain unspecified in available sources, requiring cautious handling and further safety assessments .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S,4S)-1-Boc-2-(3,3-difluoropyrrolidine-1-carbonyl)-4-(1-piperazinyl)pyrrolidine?
- Methodology :
- Boc Protection : Begin with stereoselective introduction of the Boc group to the pyrrolidine nitrogen under anhydrous conditions (e.g., di-tert-butyl dicarbonate in dichloromethane with catalytic DMAP) .
- Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate 3,3-difluoropyrrolidine-1-carbonyl to the pyrrolidine scaffold. Monitor reaction progress via TLC or LC-MS .
- Piperazine Introduction : Employ nucleophilic substitution or reductive amination to install the piperazinyl group at the 4-position. Optimize solvent polarity (e.g., DMF or THF) to enhance yield .
- Purification : Isolate the product via column chromatography (silica gel, gradient elution) followed by recrystallization. Confirm purity (>98%) by HPLC .
Q. How is the stereochemical configuration of the compound validated?
- Methodology :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to resolve enantiomers and confirm (2S,4S) configuration .
- X-ray Crystallography : Co-crystallize with a heavy atom derivative (e.g., bromine-substituted analogs) to determine absolute stereochemistry .
- NMR Analysis : Compare coupling constants (e.g., ) of pyrrolidine protons with known stereoisomers to verify diastereomeric integrity .
Q. What safety protocols are critical during handling?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for volatile reagents .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow OSHA guidelines for fluorinated waste .
- Emergency Response : In case of inhalation, administer oxygen; for ingestion, rinse mouth and consult a physician immediately .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of fluorinated pyrrolidine derivatives?
- Methodology :
- Chiral Auxiliaries : Temporarily install chiral ligands (e.g., Evans oxazolidinones) to direct asymmetric fluorination at the 3,3-positions .
- Organocatalysis : Use bifunctional catalysts (e.g., thiourea-based) to enforce facial selectivity during nucleophilic additions to carbonyl groups .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance stereoselectivity by stabilizing transition states via dipole interactions .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., GPCRs or kinases). Parameterize fluorine atoms with accurate van der Waals radii .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the difluoropyrrolidine moiety .
- QSAR Modeling : Corporate Hammett σ values for fluorine substituents to predict electronic effects on binding affinity .
Q. How does pH affect the stability of the Boc-protected pyrrolidine core?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via LC-MS and quantify half-life .
- Protection Strategies : Under acidic conditions (pH < 4), the Boc group hydrolyzes; stabilize using scavengers (e.g., triethylsilane) in situ .
Q. What structural modifications enhance potency in SAR studies?
- Methodology :
- Fluorine Scanning : Replace 3,3-difluoropyrrolidine with monofluoro or trifluoro analogs to probe electronic and steric effects .
- Piperazine Substitution : Introduce bulky groups (e.g., 4-phenylpiperazine) to assess steric tolerance in receptor binding pockets .
- Bioisosteric Replacement : Swap the pyrrolidine carbonyl with sulfonamide or urea groups to modulate solubility and H-bonding .
Key Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
